8 alpha,9 alpha-Epoxyhexahydrocannabinol is a chemical compound derived from delta-8-tetrahydrocannabinol, a psychoactive cannabinoid found in cannabis. This compound, also known as 8 alpha,9 alpha-EHHC, is classified as a semi-synthetic cannabinoid due to its formation through metabolic processes involving delta-8-tetrahydrocannabinol in biological systems, specifically using mouse liver microsomes in the presence of an NADPH-generating system .
The synthesis of 8 alpha,9 alpha-Epoxyhexahydrocannabinol primarily occurs through the metabolic conversion of delta-8-tetrahydrocannabinol. In laboratory settings, this transformation can be achieved using mouse liver microsomal preparations, where delta-8-tetrahydrocannabinol is incubated to yield 8 alpha,9 alpha-EHHC and other metabolites such as 11-hydroxy-delta-8-tetrahydrocannabinol. The yields reported for these conversions are approximately 14% for 8 alpha,9 alpha-EHHC and 23% for 11-hydroxy-delta-8-tetrahydrocannabinol .
The molecular structure of 8 alpha,9 alpha-Epoxyhexahydrocannabinol features a bicyclic structure characteristic of cannabinoids. The compound includes an epoxy group at the 8 and 9 positions of the hexahydrocannabinol skeleton.
8 alpha,9 alpha-Epoxyhexahydrocannabinol can undergo various chemical reactions typical of epoxide compounds. These reactions include:
The stability of the epoxide can influence its reactivity; under certain conditions (e.g., heat or acidic environments), it may readily undergo ring-opening reactions .
The mechanism of action for 8 alpha,9 alpha-Epoxyhexahydrocannabinol involves its interaction with cannabinoid receptors in the endocannabinoid system. The compound likely exhibits psychoactive effects similar to other cannabinoids by binding to CB1 and CB2 receptors.
Research indicates that compounds like delta-8-tetrahydrocannabinol and its derivatives may exhibit lower psychoactivity compared to delta-9-tetrahydrocannabinol while still providing therapeutic benefits .
Relevant studies indicate that structural modifications can significantly affect both physical properties and biological activity .
8 alpha,9 alpha-Epoxyhexahydrocannabinol has potential applications in various scientific fields:
Current interest in cannabinoids for medicinal purposes continues to drive research into their derivatives and metabolites, including 8 alpha,9 alpha-Epoxyhexahydrocannabinol .
Mouse liver microsomes are critical for catalyzing the epoxidation of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) to form 8α,9α-epoxyhexahydrocannabinol (8α,9α-EHHC). In vitro studies confirm that incubating Δ⁸-THC with mouse liver microsomes yields 8α,9α-EHHC as a primary metabolite. This reaction occurs via cytochrome P450 (CYP)-mediated oxidation at the C8-C9 double bond of Δ⁸-THC. Quantitative analyses show that 14% of administered Δ⁸-THC converts to 8α,9α-EHHC, alongside other metabolites like 11-hydroxy-Δ⁸-THC (23%) [1]. The microsomal enzymes facilitate stereospecific epoxidation, producing the alpha-oriented epoxide configuration, verified through thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and GLC-mass spectrometry [1].
The synthesis of 8α,9α-EHHC is strictly dependent on the presence of an NADPH-generating system, which supplies reducing equivalents for CYP enzymes. Experiments omitting NADPH result in undetectable epoxide formation, underscoring the requirement for CYP-mediated oxidation. Kinetic studies reveal that NADPH sustains the redox state necessary for the epoxidation reaction, with optimal yields achieved under physiological pH and temperature [1]. This cofactor-specific dependency distinguishes epoxide formation from non-enzymatic degradation pathways and highlights the role of oxidative metabolism in cannabinoid biotransformation.
Table 1: Key Parameters for 8α,9α-EHHC Formation from Δ⁸-THC In Vitro
Parameter | Value | Conditions |
---|---|---|
Yield of 8α,9α-EHHC | 14% | Mouse liver microsomes + NADPH system |
Yield of 11-OH-Δ⁸-THC | 23% | Mouse liver microsomes + NADPH system |
Primary analytical methods | TLC, GLC, GC-MS | Metabolite identification/quantification |
Cofactor requirement | NADPH-dependent | No epoxide formed without NADPH |
While Δ⁸-THC undergoes significant epoxidation, its isomer Δ⁹-THC is preferentially metabolized to 11-hydroxy-Δ⁹-THC (11-OH-Δ⁹-THC) via allylic hydroxylation. Mouse liver microsomes convert Δ⁸-THC to 11-OH-Δ⁸-THC at 23% yield, comparable to Δ⁹-THC hydroxylation. However, Δ⁹-THC produces minimal epoxide metabolites under identical conditions [1] [3]. This divergence arises from structural differences: Δ⁸-THC’s C8-C9 double bond is more accessible for epoxidation than Δ⁹-THC’s C9-C10 bond. Human liver microsomes further amplify this distinction, as Δ⁹-THC is predominantly metabolized by CYP2C9/CYP2C19 to 11-OH-Δ⁹-THC, with only trace epoxides detected at high substrate concentrations [3] [7].
The formation of 8α,9α-EHHC exhibits marked species-specific differences:
Table 2: Comparative Metabolism of Δ⁸-THC and Δ⁹-THC Across Species
Cannabinoid | Species | Primary Metabolite(s) | Epoxide Yield | Key Enzymes |
---|---|---|---|---|
Δ⁸-THC | Mouse | 11-OH-Δ⁸-THC, 8α,9α-EHHC | 14% | CYP2C, CYP3A isoforms |
Δ⁸-THC | Human | 11-OH-Δ⁸-THC | <5% | CYP2C9, CYP2C19 |
Δ⁹-THC | Mouse | 11-OH-Δ⁹-THC | Not detected | CYP2C isoforms |
Δ⁹-THC | Human | 11-OH-Δ⁹-THC, 8β-OH-THC | Trace amounts | CYP2C9, CYP3A4 |
The interspecies variability underscores the role of CYP isoform expression and specificity in epoxide metabolism. For instance, murine CYP enzymes favor epoxidation of Δ⁸-THC’s less sterically hindered double bond, whereas human enzymes prioritize hydroxylation [1] [3] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7